molecular formula C9H10ClFN4 B1463474 [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride CAS No. 1258640-50-4

[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride

Cat. No.: B1463474
CAS No.: 1258640-50-4
M. Wt: 228.65 g/mol
InChI Key: HWMYFTYUGFWJJO-UHFFFAOYSA-N
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Description

[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the triazole ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Formation of Methanamine Hydrochloride:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring.

    Reduction: Reduction reactions can occur, particularly at the fluorophenyl group.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and potassium carbonate are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can lead to the formation of reduced fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is used to investigate the interactions between triazole derivatives and biological targets. It serves as a model compound for studying enzyme inhibition and receptor binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It is explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor of certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
  • [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
  • [3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride

Uniqueness

The presence of the fluorophenyl group in [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride distinguishes it from other similar compounds. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMYFTYUGFWJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
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[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
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[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
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[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
Reactant of Route 5
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[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
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[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride

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